Propanoic acid, 2-(methoxymethoxy)-, methyl ester, (2R)-
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Overview
Description
Propanoic acid, 2-(methoxymethoxy)-, methyl ester, (2R)- is an organic compound with the molecular formula C6H12O4 It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a methoxymethoxy group, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 2-(methoxymethoxy)-, methyl ester, (2R)- typically involves the following steps:
Starting Materials: The synthesis begins with propanoic acid and methanol.
Esterification: The carboxyl group of propanoic acid is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl propanoate.
Methoxymethoxylation: The methyl propanoate is then reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethoxy group at the second carbon position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: Propanoic acid, 2-(methoxymethoxy)-, methyl ester, (2R)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2-(methoxymethoxy)-, methyl ester, (2R)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2-(methoxymethoxy)-, methyl ester, (2R)- involves its interaction with specific molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways.
Comparison with Similar Compounds
Propanoic acid, 3-methoxy-, methyl ester: This compound has a methoxy group at the third carbon instead of the second carbon.
Propanoic acid, 2-hydroxy-, methyl ester: This compound has a hydroxy group at the second carbon instead of a methoxymethoxy group.
Propanoic acid, 2-oxo-, methyl ester: This compound has a keto group at the second carbon instead of a methoxymethoxy group.
Uniqueness: Propanoic acid, 2-(methoxymethoxy)-, methyl ester, (2R)- is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
272125-67-4 |
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Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
methyl (2R)-2-(methoxymethoxy)propanoate |
InChI |
InChI=1S/C6H12O4/c1-5(6(7)9-3)10-4-8-2/h5H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
DKMBOSHAQSWAIK-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)OCOC |
Canonical SMILES |
CC(C(=O)OC)OCOC |
Origin of Product |
United States |
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